[2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate
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Overview
Description
[2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and an anilinobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(3-nitrophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-anilinobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
[2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the anilinobenzoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate: Similar structure but with the nitro group in the para position.
[2-(3-Nitrophenyl)-2-oxoethyl] 2-aminobenzoate: Similar structure but with an amino group instead of an anilino group.
Uniqueness
[2-(3-Nitrophenyl)-2-oxoethyl] 2-anilinobenzoate is unique due to the specific positioning of the nitro group and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-anilinobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(15-7-6-10-17(13-15)23(26)27)14-28-21(25)18-11-4-5-12-19(18)22-16-8-2-1-3-9-16/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIRBXIISGOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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